(E)-1-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride
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Description
(E)-1-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C24H30ClF3N2O3 and its molecular weight is 486.96. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of compounds structurally related to "(E)-1-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride" involves multiple steps, including acetylation, reaction with piperazine, and deacetylation processes. These methods yield compounds with confirmed structures through IR, 1HNMR, and MS analyses, with yields over 56.9% (Wang Xiao-shan, 2011).
Potential Biological Activities
Compounds with structural similarities have been evaluated for their affinity toward alpha-adrenoceptors by radioligand binding assays. Some derivatives displayed significant antagonistic properties against alpha 1-adrenoceptors, suggesting potential applications in studying adrenergic systems and possibly in therapeutic interventions for related disorders (H. Marona et al., 2011).
Structural Analysis and Drug Design
Structural analysis through techniques such as X-ray crystallography and molecular docking has been utilized to understand the binding mechanisms of similar compounds to biological targets. This type of research aids in the rational design of drugs with improved specificity and efficacy by elucidating the molecular interactions at play (W. Xu et al., 2016).
Anticancer Research
Specific derivatives have been synthesized and evaluated for their anticancer activities against human bone cancer cell lines, providing a foundation for further exploration of their therapeutic potential. Molecular docking studies complement these investigations by predicting the interaction modes with target proteins, thus contributing to the development of novel anticancer agents (G. Lv et al., 2019).
Properties
IUPAC Name |
1-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-2-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29F3N2O3.ClH/c1-3-5-18-8-9-22(23(14-18)31-2)32-17-21(30)16-28-10-12-29(13-11-28)20-7-4-6-19(15-20)24(25,26)27;/h3-9,14-15,21,30H,10-13,16-17H2,1-2H3;1H/b5-3+; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOFZVHKRDRVPK-WGCWOXMQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)O)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)O)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClF3N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.